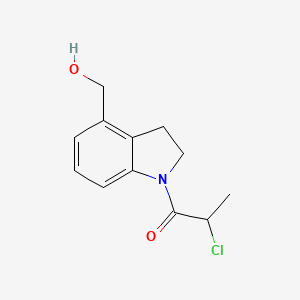
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one, also known as 2-Chloro-4-hydroxyindoline-1-one, is a heterocyclic organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 215.6 g/mol and a melting point of 101-102°C. 2-Chloro-4-hydroxyindoline-1-one is a versatile compound that has been used in the synthesis of a variety of organic molecules, such as indoles, indolines, and indolizines. It has also been used in the synthesis of biologically active compounds, such as anti-cancer agents, anti-fungal agents, and antibiotics. Additionally, 2-Chloro-4-hydroxyindoline-1-one has been used in the synthesis of dyes, pigments, and other materials.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, such as 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one, have been studied for their potential antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . The structure allows for high-affinity binding to multiple receptors, which is crucial in developing new therapeutic agents.
Anti-inflammatory Properties
The indole scaffold is present in many synthetic drug molecules, which have been found to exhibit significant anti-inflammatory activities. This makes indole derivatives valuable for the treatment of inflammatory diseases .
Anticancer Applications
Indole derivatives are being explored for their anticancer properties. They have been found to possess cytotoxic effects against various human cancer cell lines, indicating their potential as chemotherapeutic agents . The ability to induce apoptosis in cancer cells is particularly noteworthy.
Anti-HIV Effects
Some indole derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains. These compounds have shown promise in inhibiting the replication of the virus in acutely infected cells .
Antioxidant Capabilities
The indole nucleus is also associated with antioxidant properties. These compounds can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
Antimicrobial Activity
Research has demonstrated that indole derivatives can act as potent antimicrobial agents. Their application in combating a broad spectrum of microbial infections is a significant area of study .
Antitubercular Potential
The fight against tuberculosis has led to the exploration of indole derivatives as antitubercular agents. Their ability to inhibit the growth of Mycobacterium tuberculosis makes them candidates for new drug development .
Antidiabetic and Antimalarial Activities
Indole derivatives have been investigated for their use in treating diabetes and malaria. Their role in modulating biological pathways related to these diseases showcases the versatility of indole-based compounds .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction of these compounds with their targets often results in changes that contribute to their biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways contribute to the diverse biological activities of these compounds .
Result of Action
The diverse biological activities of indole derivatives suggest that they may have a variety of molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(16)14-6-5-10-9(7-15)3-2-4-11(10)14/h2-4,8,15H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWFXGODNOAGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




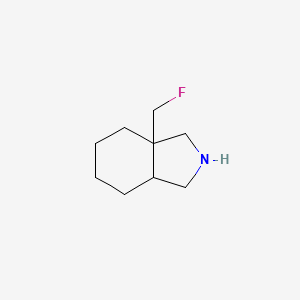
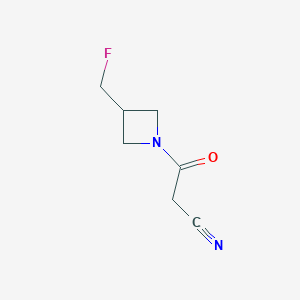
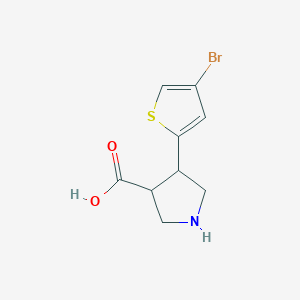
![4-(Fluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B1478347.png)
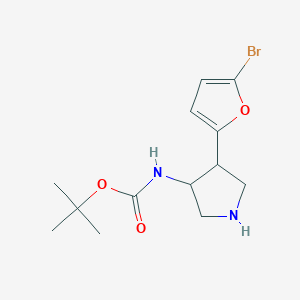
![2-(Hydroxymethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478351.png)

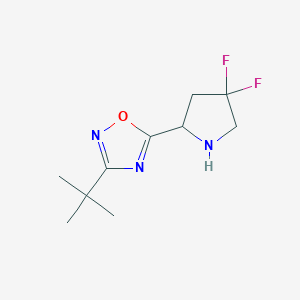
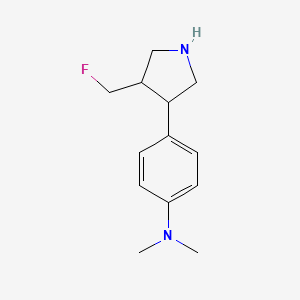

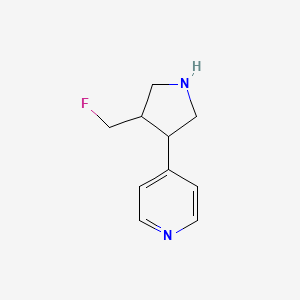
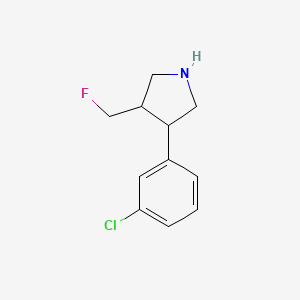
![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)